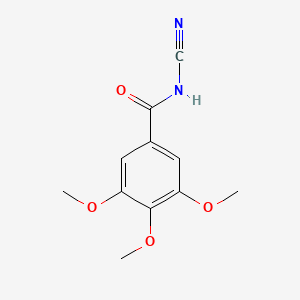

N-cyano-3,4,5-trimethoxybenzamide

Description

Contextualization within the Chemistry of Trimethoxybenzamide Derivatives

The 3,4,5-trimethoxybenzoyl moiety is a significant structural motif found in a variety of compounds, some of which possess noteworthy biological activities. This core is derived from 3,4,5-trimethoxybenzoic acid, a substance that can be prepared from gallic acid. The presence of the three methoxy (B1213986) groups on the aromatic ring influences the electron density and steric properties of the molecule, which in turn can affect its reactivity and interaction with biological targets.

Derivatives of 3,4,5-trimethoxybenzamide (B1204051) have been a subject of systematic research, particularly in the pursuit of new compounds with potential therapeutic applications. nih.gov For instance, various heterocyclic 3,4,5-trimethoxybenzamides have been synthesized and investigated for their potential as central nervous system depressants. nih.gov The incorporation of the 3,4,5-trimethoxyphenyl group is a strategy that has been employed in the design of novel pyrrolizine derivatives with cytotoxic activity. nih.gov Furthermore, 3,4,5-trimethoxybenzaldehyde (B134019) serves as an intermediate in the synthesis of several pharmaceutical drugs, including trimethoprim, cintriamide, and trimazosin. wikipedia.org The study of N-cyano-3,4,5-trimethoxybenzamide, therefore, fits within this broader context of exploring the chemical and potential biological space of trimethoxybenzamide derivatives.

Overview of Benzamide (B126) Derivatives with Nitrile Functionalities

The inclusion of a nitrile (cyano) group in a molecule can significantly alter its chemical and physical properties. The nitrile group is strongly electron-withdrawing and can participate in various chemical transformations. In the context of benzamide derivatives, the presence of a nitrile group, particularly on the amide nitrogen (an N-cyanobenzamide), creates a unique chemical scaffold.

The synthesis of N-cyanobenzamides can be achieved through several methods, including the palladium-catalyzed aminocarbonylation of aryl halides with cyanamide. researchgate.net This method provides a direct route to these structures from readily available starting materials. The reactivity of the N-cyano functionality makes these compounds useful intermediates in organic synthesis.

From a broader perspective, nitrile-containing compounds are prevalent in medicinal chemistry. nih.gov The nitrile group can act as a bioisostere for other functional groups and can form key interactions with biological targets. nih.gov The incorporation of a nitrile moiety into drug candidates has been shown to sometimes enhance binding affinity and improve pharmacokinetic profiles. nih.gov While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the study of benzamides bearing nitrile functionalities is an active area of chemical investigation. The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, making heteroaromatic nitriles and cyanamides more reactive electrophilic warheads in some contexts. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-cyano-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-8-4-7(11(14)13-6-12)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIOTFCFTCRCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyano 3,4,5 Trimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted NMR data for N-cyano-3,4,5-trimethoxybenzamide is based on the known spectral data of 3,4,5-trimethoxybenzamide (B1204051) and the anticipated electronic effects of the N-cyano group.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern of the benzene ring. The methoxy (B1213986) groups will also produce distinct singlets. The introduction of the electron-withdrawing N-cyano group is not expected to significantly shift the signals of the aromatic and methoxy protons compared to 3,4,5-trimethoxybenzamide.

Based on data for 3,4,5-trimethoxybenzamide, which shows aromatic protons at 7.23 ppm, the para-methoxy protons at 3.82 ppm, and the meta-methoxy protons at 3.70 ppm, a similar pattern is anticipated for the N-cyano derivative rsc.org.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 | s | 2H | Ar-H |

| ~3.8 | s | 6H | m-OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the spectrum of 3,4,5-trimethoxybenzamide rsc.org. The carbonyl carbon and the cyano carbon are expected to have characteristic chemical shifts. The electron-withdrawing nature of the N-cyano group is likely to cause a downfield shift of the carbonyl carbon signal compared to an unsubstituted amide.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~168 | C=O |

| ~153 | Ar-C (quaternary, attached to OCH₃) |

| ~140 | Ar-C (quaternary, attached to OCH₃) |

| ~129 | Ar-C (quaternary, attached to C=O) |

| ~115 | C≡N |

| ~105 | Ar-CH |

| ~60 | p-OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, no significant COSY correlations are expected due to the isolated nature of the aromatic and methoxy proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish correlations between protons and their directly attached carbons. It would definitively link the proton signals of the aromatic ring and the methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The aromatic protons to the quaternary aromatic carbons and the carbonyl carbon.

The methoxy protons to their respective aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a primary technique for the analysis of this compound. The liquid chromatography component would separate the compound from any impurities, and the mass spectrometer would provide its mass-to-charge ratio (m/z). The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

Predicted LC-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.08 |

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass |

|---|

The fragmentation pattern in the mass spectrum would likely involve the loss of the cyano group, methoxy groups, and cleavage of the amide bond, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional moieties.

The presence of a cyano group (C≡N) would be indicated by a sharp and strong absorption band in the region of 2260-2220 cm⁻¹. The carbonyl group (C=O) of the benzamide (B126) is expected to show a strong absorption band in the range of 1680-1630 cm⁻¹. The N-H bond of the amide group would likely display a moderate absorption in the 3350-3250 cm⁻¹ region.

The aromatic ring is characterized by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The methoxy groups (-OCH₃) would be identified by C-H stretching bands between 2950 and 2850 cm⁻¹ and a strong C-O stretching band around 1250-1000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350-3250 | Moderate |

| C-H Stretch (Aromatic) | >3000 | Weak to Moderate |

| C-H Stretch (Methoxy) | 2950-2850 | Moderate |

| C≡N Stretch (Nitrile) | 2260-2220 | Sharp, Strong |

| C=O Stretch (Amide) | 1680-1630 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Moderate |

| C-O Stretch (Methoxy) | 1250-1000 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

In the solid state, the molecule is expected to adopt a largely planar conformation, with the trimethoxyphenyl ring and the cyano-benzamide group being nearly coplanar. The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C≡N) | ~1.15 Å |

| Key Bond Angle (O=C-N) | ~120° |

| Key Torsion Angle | Near 0° or 180° for planarity |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The chemical formula for this compound is C₁₁H₁₂N₂O₄.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 55.93 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.12 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.86 |

| Oxygen | O | 16.00 | 4 | 64.00 | 27.09 |

| Total | 236.25 | 100.00 |

Theoretical and Computational Chemistry Approaches to N Cyano 3,4,5 Trimethoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is based on the principle of using the electron density, a simpler quantity than the complex multi-electron wavefunction, to calculate the system's energy and other properties. ekb.eg

For N-cyano-3,4,5-trimethoxybenzamide, DFT calculations can elucidate its electronic characteristics and predict its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks, respectively.

While specific DFT studies on this compound are not extensively detailed in the public domain, the table below illustrates the typical data that such an analysis would provide.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.8 Debye | Measures the molecule's overall polarity. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron. |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical DFT analysis.

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parameterization. These methods, such as Hartree-Fock (HF) theory, provide a rigorous approach to determining molecular properties. They are often used for geometry optimization to find the most stable arrangement of atoms in a molecule and to calculate properties like vibrational frequencies, total energies, and electronic charge distributions. researchgate.netdntb.gov.ua For this compound, ab initio calculations would offer a foundational understanding of its intrinsic structural and electronic characteristics, serving as a benchmark for other computational methods.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, which is particularly relevant for predicting biological activity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation around single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to the lowest potential energy, representing its most stable state. For this compound, this analysis would involve exploring the rotational freedom around the amide bond and the bonds connecting the phenyl ring to the methoxy (B1213986) groups. Identifying the lowest-energy conformer is crucial because the molecule's shape dictates how it can fit into the binding site of a biological receptor, thereby influencing its activity.

Molecular docking is a computational tool that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This simulation predicts the preferred orientation of the ligand and estimates the binding affinity, usually expressed as a docking score in kcal/mol. jbcpm.comresearchgate.net The results provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. mdpi.comnih.gov

For example, in studies of structurally related compounds, derivatives containing a 3,4,5-trimethoxybenzyl group have been docked into the active site of the EGFR kinase enzyme to understand their binding mode. researchgate.net A hypothetical docking study of this compound against a protein kinase could yield results similar to those shown in the table below.

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase XYZ | -8.5 | MET793 | Hydrogen Bond (with amide N-H) |

| LEU718 | Hydrophobic Interaction | ||

| VAL726 | Hydrophobic Interaction | ||

| LYS745 | Hydrogen Bond (with cyano N) | ||

| CYS797 | Pi-Alkyl Interaction |

Note: This data is for illustrative purposes and represents a plausible outcome of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. plos.orgderpharmachemica.com By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

A 3D-QSAR study generates contour maps that visualize the regions around a molecule where specific physicochemical properties—such as steric bulk, hydrophobicity, or electrostatic charge—are predicted to enhance or diminish biological activity. nih.gov This approach helps in mapping the "chemical space" to understand the structural requirements for a desired biological effect and to guide the rational design of more potent analogues. nih.gov A QSAR analysis of this compound and its derivatives would rely on calculating various molecular descriptors, which are numerical values that characterize the properties of a molecule.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |

| Topological | Connectivity Indices, Polar Surface Area (PSA) | Describes atomic arrangement and polarity. |

Computational Studies of Reaction Pathways and Transition States of this compound

As of the current available literature, specific computational studies detailing the reaction pathways and transition states for the synthesis or reactions of this compound are not available. While theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transition states, such detailed investigations appear not to have been published for this particular compound.

Computational studies on related molecules containing cyano, benzamide (B126), or trimethoxyphenyl moieties are present in scientific literature. These studies often explore aspects like molecular structure optimization, electronic properties (such as HOMO-LUMO energy gaps), and potential biological activities through molecular docking simulations. However, research focusing explicitly on the step-by-step mechanistic pathways, the energies of intermediates, and the structures of transition states involved in the formation or subsequent reactions of this compound remains an area for future investigation.

Without dedicated computational research on this molecule, any discussion of its reaction pathways from a theoretical standpoint would be purely speculative and fall outside the scope of reporting established scientific findings. The generation of data tables detailing calculated energy barriers or transition state geometries is therefore not possible.

Derivatization Chemistry and Analogue Synthesis Based on the N Cyano 3,4,5 Trimethoxybenzamide Scaffold

Design Principles for Rational Structural Modification

Rational drug design is a strategic approach to discovering and developing new drugs, which involves identifying a biological target and designing a molecule capable of interacting with it. bbau.ac.innih.gov For the N-cyano-3,4,5-trimethoxybenzamide scaffold, structural modifications are guided by structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. semanticscholar.org

The key pharmacophoric features of the scaffold include:

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This group is a critical component in many colchicine binding site inhibitors (CBSIs) that target tubulin. nih.gov It plays a significant role in maintaining the necessary molecular conformation for high-affinity binding to tubulin. nih.gov Modifications to this ring are approached with caution, as even minor changes, such as the removal or addition of a methoxy (B1213986) group, can significantly impair biological activity. nih.gov

The Benzamide (B126) Linker: This central amide group provides structural rigidity and specific hydrogen bonding opportunities within a biological target's binding site. Modifications can include altering its orientation or replacing it with bioisosteres to explore different interactions.

The N-cyano Group: The cyano group is a versatile functional handle. Its strong electron-withdrawing nature influences the electronic properties of the adjacent amide. It can be chemically transformed into other functional groups or serve as a key component in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. researchgate.net

The design strategy often involves a systematic series of modifications to these key areas. This includes varying substituents on the phenyl ring, altering the linker, and performing chemical transformations on the cyano group to generate a library of analogues for biological evaluation. semanticscholar.org The goal is to identify compounds, or "hits," that show reproducible activity in biological assays, which can then be optimized into "lead" compounds with improved pharmacological profiles. bbau.ac.in

Synthesis of N-Substituted Benzamide Analogues

The synthesis of N-substituted benzamide analogues is a fundamental strategy for exploring the chemical space around the core scaffold. A common and direct method involves the acylation of various amino-containing moieties with a derivative of 3,4,5-trimethoxybenzoic acid.

A general synthetic procedure utilizes 3,4,5-trimethoxybenzoyl chloride as the acylating agent. This reactive intermediate is prepared from 3,4,5-trimethoxybenzoic acid and can then be reacted with a wide range of primary or secondary amines in the presence of a base to yield the corresponding N-substituted benzamide.

For instance, in the synthesis of novel pyrrolizine-based cytotoxic agents, an amino-pyrrolizine carboxamide derivative (Compound 14a ) was reacted with 3,4,5-trimethoxybenzoyl chloride to yield the corresponding 6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine derivative (Compound 16a ). nih.gov This reaction demonstrates the successful attachment of the 3,4,5-trimethoxybenzamide (B1204051) moiety to a complex heterocyclic system. semanticscholar.orgnih.gov

Table 1: Synthesis of Pyrrolizine-based Benzamide Analogues nih.gov

| Starting Amine | Acylating Agent | Resulting Product |

|---|---|---|

| 7-Cyano-6-amino-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide (14a ) | 3,4,5-Trimethoxybenzoyl chloride | 7-Cyano-N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (16a ) |

This synthetic approach is versatile and allows for the introduction of diverse substituents on the amide nitrogen, enabling a thorough investigation of SAR.

Chemical Transformations at the Cyano Group for Novel Derivatives

The cyano group (C≡N) is a highly versatile functional group in organic synthesis, capable of undergoing a variety of chemical transformations to produce novel derivatives. ebsco.com These reactions allow for significant structural diversification of the this compound scaffold.

Common transformations of nitriles include:

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed first to an amide and subsequently to a carboxylic acid. ebsco.com This converts the N-cyano-amide into an N-carbamoyl or N-carboxy derivative.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com This transformation introduces a flexible aminomethyl substituent.

Cycloaddition: The cyano group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [2+3] cycloaddition with azides to form tetrazoles. researchgate.net The synthesis of N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides from N-cyano-N-arylbenzenesulfonamides using sodium azide and a zinc bromide catalyst highlights an eco-friendly protocol for this transformation in water. researchgate.net The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering similar properties with improved metabolic stability.

Table 2: Potential Chemical Transformations of the N-Cyano Group

| Reagent(s) | Transformation Type | Resulting Functional Group |

|---|---|---|

| H₃O⁺ or OH⁻, H₂O | Hydrolysis | Carboxamide, Carboxylic Acid |

| LiAlH₄ then H₂O | Reduction | Primary Amine |

These transformations are crucial for generating derivatives with altered polarity, hydrogen bonding capacity, and metabolic stability, which can lead to improved pharmacological profiles.

Modifications and Derivatization of the 3,4,5-Trimethoxy Phenyl Ring

The 3,4,5-trimethoxyphenyl (TMP) ring is a well-established pharmacophore, particularly for compounds targeting tubulin. nih.gov Its three methoxy groups are critical for maintaining a conformation that allows for optimal interaction with the colchicine binding site. nih.gov Consequently, modifications to this ring must be undertaken with a clear understanding of the structural requirements for biological activity.

Research on VERU-111, a potent tubulin inhibitor containing the TMP moiety, has provided valuable insights into the derivatization of this ring: nih.gov

Demethylation or Bulky Group Substitution: Attempts to demethylate the methoxy groups or replace them with bulkier substituents on related scaffolds like colchicine have been reported to reduce potency. nih.gov

Addition or Removal of Methoxy Groups: Altering the substitution pattern by either adding or removing methoxy groups from the TMP ring has been shown to significantly impair antimitotic activity by more than tenfold. nih.gov

Ring Fusion Analogues: A more successful strategy involves replacing two of the methoxy groups with a fused ring system. For example, replacing the 4,5-dimethoxy groups with a benzo[d] nih.govnih.govdioxole (methylenedioxy) ring or a 2,3-dihydrobenzo[b] bbau.ac.innih.govdioxine (ethylenedioxy) ring can result in analogues with restored or even enhanced potency, provided the crucial 3-methoxy group is retained. nih.gov

Table 3: Effect of TMP Ring Modification on Antiproliferative Activity of VERU-111 Analogues nih.gov

| Analogue | Modification to TMP Ring | IC₅₀ Range (nM) | Relative Potency |

|---|---|---|---|

| VERU-111 | 3,4,5-Trimethoxy (unmodified) | Potent (baseline) | High |

| 13a | Lacks 3-methoxy; 4,5-ethylenedioxy | 119 - 218 | Significantly reduced |

| 13b | Lacks 3-methoxy; 4,5-methylenedioxy | Comparable to 13a | Significantly reduced |

| 13c | Retains 3-methoxy; 4,5-ethylenedioxy | 11.3 - 29.2 | Potency restored |

| 13d | Retains 3-methoxy; 4,5-methylenedioxy | 3.5 - 5.6 | Potency restored and enhanced |

These findings underscore the critical importance of the 3-methoxy group and demonstrate that thoughtful, isosteric ring fusion strategies can be a viable path to novel and potent derivatives. nih.gov

Incorporation of the this compound Motif into Heterocyclic and Polycyclic Systems

Fusing or linking the this compound motif to pre-existing heterocyclic or polycyclic systems is a powerful strategy for creating complex hybrid molecules with novel biological activities. This approach combines the established pharmacophoric features of the benzamide with the diverse chemical and biological properties of various ring systems.

A notable example is the synthesis of novel pyrrolizine derivatives designed as multi-target cytotoxic agents. semanticscholar.orgnih.gov In this work, the 3,4,5-trimethoxybenzamido moiety was successfully incorporated into a pyrrolizine scaffold. The synthesis was achieved by reacting an amino-substituted pyrrolizine with 3,4,5-trimethoxybenzoyl chloride, creating a direct amide linkage between the two components. nih.gov The resulting compounds, such as 16a and 16b , were found to exhibit significant cytotoxicity against cancer cell lines, inhibit tubulin polymerization, and affect multiple oncogenic kinases. semanticscholar.orgnih.gov

The TMP moiety itself is a versatile building block for constructing heterocycles. For example, 3,4,5-trimethoxybenzaldehyde (B134019) can be used as a precursor to synthesize various heterocyclic systems. Research has shown its use in creating:

Thiadiazoles: Reaction of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide with substituted isothiocyanates, followed by cyclization, yields 1,3,4-thiadiazole derivatives. mdpi.com

Imidazolones and Triazinones: The TMP moiety has been incorporated into imidazolone- and triazinone-linked combretastatin analogues, which have shown potent cytotoxic activity. nih.gov

Table 4: Examples of Heterocyclic Systems Incorporating the Trimethoxyphenyl Motif

| Core Scaffold | Linkage Type | Resulting System | Reference |

|---|---|---|---|

| Pyrrolizine | Amide | Pyrrolizine-benzamide hybrid | semanticscholar.orgnih.gov |

| Thiadiazole | Hydrazinyl | Trimethoxyphenyl-thiadiazole | mdpi.com |

| Imidazolone | Varies | Trimethoxyphenyl-imidazolone | nih.gov |

This strategy of molecular hybridization allows for the development of sophisticated molecules that can interact with multiple biological targets or possess enhanced pharmacological properties compared to their individual components.

Non Pharmacological Applications in Chemical Science and Advanced Materials

Role as a Key Synthetic Intermediate in Organic Synthesis

N-cyano-3,4,5-trimethoxybenzamide serves as a valuable synthetic intermediate in organic chemistry. Its structure, featuring a reactive N-cyano group and a functionalized benzene ring, makes it a suitable precursor for the synthesis of more complex molecules. Chemical suppliers categorize it as a "building block," highlighting its fundamental role in the construction of diverse chemical entities. The presence of the 3,4,5-trimethoxybenzoyl moiety is of particular significance, as this structural motif is found in a variety of biologically active compounds and natural products.

The reactivity of the N-cyano group allows for a range of chemical transformations. For instance, N-cyanobenzamides, the broader class to which this compound belongs, can participate in various cyclization and addition reactions, leading to the formation of heterocyclic systems. While specific, documented examples of large-scale synthetic applications for this compound are not extensively reported in publicly available literature, its structural components suggest its potential utility in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal and materials chemistry.

One notable, albeit related, example of the utility of the trimethoxybenzoyl scaffold is seen in the synthesis of N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide a2bchem.com. In this instance, the 3,4,5-trimethoxybenzamide (B1204051) unit is incorporated into a more complex molecular structure containing a thiophene ring, demonstrating the role of the trimethoxybenzoyl portion as a key structural component.

Utility as a Building Block for Complex Organic Molecules

The concept of this compound as a "building block" extends to its potential for constructing elaborate organic molecules. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. The dual functionality of this compound, with its reactive cyano group and the potential for modification of the aromatic ring, makes it an attractive candidate for this purpose.

While specific, peer-reviewed examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not readily found, the general class of N-cyano compounds is recognized for its role in the synthesis of heterocyclic compounds. These heterocyclic structures form the core of many important molecules in various fields of chemistry. The 3,4,5-trimethoxybenzoyl moiety, in particular, is a recurring feature in molecules with interesting biological and material properties.

The table below outlines the key structural features of this compound that contribute to its potential as a building block.

| Feature | Description | Potential Synthetic Utility |

| N-Cyano Group | A nitrile group attached to an amide nitrogen. | Can participate in cycloaddition reactions, act as an electrophile, and be converted to other functional groups. |

| 3,4,5-Trimethoxybenzoyl Moiety | A benzene ring substituted with three methoxy (B1213986) groups and a carbonyl group. | The methoxy groups can influence the electronic properties of the ring and can be modified. The carbonyl group provides a site for further reactions. |

| Amide Linkage | Connects the N-cyano group to the benzoyl moiety. | Can be hydrolyzed or otherwise transformed, though it is generally stable. |

Potential Applications in Materials Chemistry and Polymer Science

The application of this compound in materials chemistry and polymer science is an area of speculative potential rather than established use. The incorporation of specific functional groups into polymers can significantly alter their properties, such as thermal stability, conductivity, and optical characteristics.

The 3,4,5-trimethoxybenzoyl group, present in the subject compound, has been explored in the context of polymer chemistry. For example, derivatives of this moiety have been investigated as components of novel polymers with potential applications in various advanced materials. The electronic nature of the trimethoxy-substituted aromatic ring could, in principle, be harnessed to create materials with specific electronic or optical properties.

Furthermore, the N-cyano group could potentially be utilized in polymerization reactions or as a site for post-polymerization modification. Cyano groups are known to participate in certain types of polymerization and can also be converted to other functional groups that could impart desired properties to a polymer backbone. However, it is important to note that there is currently a lack of specific research demonstrating the incorporation or use of this compound in the synthesis of polymers or advanced materials.

Utilization in the Development of Novel Analytical Methods (e.g., as a derivatizing agent or model compound)

There is no direct evidence in the reviewed literature of this compound being used as a derivatizing agent or a model compound in the development of novel analytical methods.

In principle, a compound like this compound could serve as a model compound for studying the analytical behavior of molecules containing the N-cyanobenzamide or trimethoxybenzoyl functionalities. Model compounds are often used to develop and validate analytical techniques, such as chromatography and spectroscopy, by providing a well-characterized standard.

As a derivatizing agent, a molecule would typically react with an analyte to produce a derivative with improved detectability or chromatographic properties. The reactivity of the N-cyano group could potentially be exploited for such purposes, for example, by reacting with specific functional groups on an analyte molecule. However, no such applications for this compound have been documented. The development of analytical methods often relies on well-established and commercially available reagents, and it appears this particular compound has not yet found a niche in this area.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for N-cyano-3,4,5-trimethoxybenzamide are not well-established. Future research could focus on developing novel, efficient, and environmentally benign methods for its synthesis. This could involve exploring various starting materials and catalytic systems to improve yield, reduce reaction times, and minimize waste. Key areas of investigation could include:

One-pot synthesis: Designing a streamlined process where multiple reaction steps are carried out in a single reactor, which would enhance efficiency and reduce the need for purification of intermediates.

Green chemistry approaches: Utilizing non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions to create a more sustainable synthetic pathway.

Catalytic methods: Investigating the use of novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key bond-forming reactions with high selectivity and atom economy.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-understood reaction classes | Lower overall yield, more waste, labor-intensive |

| Catalytic Cross-Coupling | High efficiency and selectivity | Catalyst cost and sensitivity, optimization required |

| Flow Chemistry | Precise control, scalability, safety | Initial setup cost, potential for clogging |

Elucidation of Undiscovered Reaction Mechanisms and Unexpected Transformations

The unique combination of a cyano group and a trimethoxybenzamide moiety in this compound suggests a rich and potentially unexplored reactive landscape. Future research should aim to uncover and understand the fundamental reaction mechanisms this compound can undergo. This could lead to the discovery of novel chemical transformations and the synthesis of new molecular architectures. Specific areas for exploration include:

Cyclization Reactions: Investigating the potential for intramolecular cyclization reactions involving the cyano and amide functionalities to form novel heterocyclic systems.

Reactivity with Nucleophiles and Electrophiles: Systematically studying the reactivity of different sites within the molecule towards a variety of reagents to map out its chemical behavior.

Photochemical and Electrochemical Reactions: Exploring the transformations of this compound under light or electrical stimulation, which could lead to unique and valuable products.

Advanced Computational Predictions of Novel Chemical Behavior and Interactions

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound at a molecular level. Advanced computational studies could guide experimental work and accelerate the discovery of new applications. Key areas for computational investigation include:

Molecular Modeling and Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and understanding its flexibility.

Quantum Chemical Calculations: Predicting electronic properties, such as molecular orbital energies and charge distribution, to understand its reactivity and spectral characteristics.

Reaction Pathway Modeling: Simulating potential reaction mechanisms to identify transition states and calculate activation energies, providing insights into the feasibility of different transformations.

| Computational Method | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Prediction of reaction sites and mechanisms |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Understanding behavior in different environments |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of potential bioactive molecules |

Expansion of Non-Pharmacological Applications in Emerging Chemical Fields

While many benzamide (B126) derivatives have been explored for their biological activity, the unique structure of this compound may lend itself to a variety of non-pharmacological applications in emerging fields of chemistry. Future research should explore its potential use in:

Materials Science: Investigating its potential as a building block for novel polymers or coordination complexes with interesting optical or electronic properties. The presence of multiple functional groups could allow for the formation of complex, high-order structures.

Organic Electronics: Exploring its suitability as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where its electronic properties could be advantageous.

Supramolecular Chemistry: Studying its ability to self-assemble into well-defined nanostructures through non-covalent interactions, which could have applications in sensing or catalysis.

Q & A

Q. What are the standard synthetic routes for preparing N-cyano-3,4,5-trimethoxybenzamide?

The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a cyano-substituted amine under Schotten-Baumann conditions. For example, analogous benzamide derivatives are synthesized by coupling acyl chlorides with amines in anhydrous solvents like dichloromethane, followed by purification via preparative HPLC . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios to improve yield. Characterization is performed using and NMR, HRMS, and HPLC purity analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Assign methoxy ( ppm), aromatic protons ( ppm), and cyano-group-related shifts.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., calculated vs. observed [M+H]).

- X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding patterns (e.g., monoclinic space group parameters) .

- HPLC: Ensure >95% purity using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for enhanced bioactivity?

SAR studies focus on modifying substituents at the N-cyano position and methoxy groups. For example:

- Substituent Branching: Linear vs. branched alkyl chains (e.g., N-butyl vs. N-iso-butyl) influence hydrophobic interactions and potency, as seen in trypanocidal analogs .

- Docking Simulations: Use programs like GOLD to predict binding modes with target proteins (e.g., acetylcholinesterase), identifying conserved interactions with catalytic residues (e.g., HIS447, TRP86) .

- Free Energy Calculations: Apply MM-GBSA to rank binding affinities and prioritize analogs for synthesis .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- SHELX Refinement: Optimize crystal structures using SHELXL for high-resolution data, addressing issues like disorder or twinning .

- Enantiomorph-Polarity Estimation: Apply Flack’s parameter to avoid false chirality assignments in near-centrosymmetric structures .

- Hydrogen-Bond Analysis: Map intermolecular interactions (e.g., amide N–H⋯O bonds) to explain packing motifs .

Q. What strategies address contradictions in bioactivity data across different assays for this compound derivatives?

- Binding Mode Reassessment: Compare docking poses (e.g., hydrophobic vs. polar interactions with Glu-875 in ABCB1) to explain potency variations .

- Molecular Dynamics (MD) Simulations: Evaluate ligand-protein complex stability over time (e.g., RMSD < 2.5 Å over 100 ns) to validate static docking results .

- Meta-Analysis of SAR Trends: Correlate substituent electronic effects (e.g., Hammett constants) with activity across assays to identify outliers .

Methodological Notes

- Synthesis Optimization: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the cyano group.

- Data Validation: Cross-reference crystallographic data with computational models (e.g., DFT-optimized geometries) to ensure accuracy.

- Ethical Reporting: Disclose assay conditions (e.g., IC measurement protocols) to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.